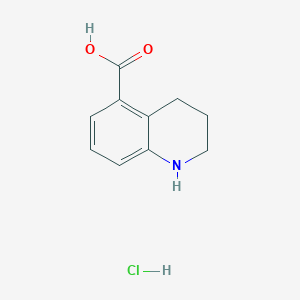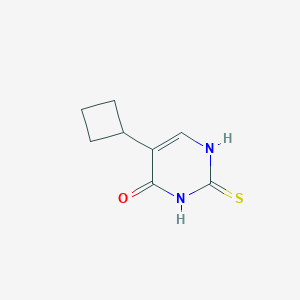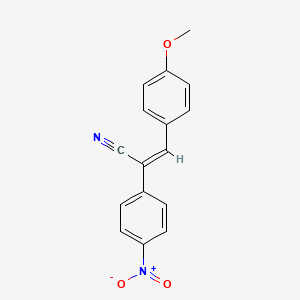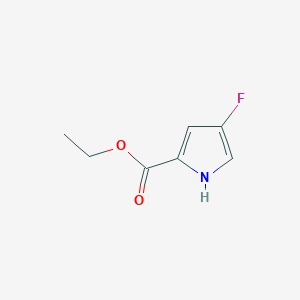
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
作用機序
Target of Action
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is suggested that the compound’s interaction with its targets leads to changes in cellular processes, potentially inhibiting the progression of certain diseases
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its broad spectrum of biological activities . The specific pathways and their downstream effects are subject to ongoing research. It is hypothesized that the compound may interfere with the signaling pathways of infective pathogens and neurodegenerative disorders .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad range of biological activities . It may lead to the inhibition of certain enzymes or receptors, thereby altering cellular processes and potentially exerting therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. Another method involves the reduction of quinoline derivatives using hydrogenation or other reducing agents.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These processes typically include the initial formation of the tetrahydroquinoline ring followed by carboxylation and subsequent conversion to the hydrochloride salt.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学的研究の応用
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurodegenerative diseases.
Industry: Used in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Similar structure but different biological activities.
Quinoline: Lacks the tetrahydro structure, leading to different chemical properties.
Dihydroquinoline: Partially reduced form with distinct reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid and hydrochloride groups, which confer unique solubility and reactivity properties.
特性
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h1,3,5,11H,2,4,6H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCMBZYQEMWWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B2825946.png)
![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2825950.png)
![2-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2825952.png)
![N-(4-bromobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2825955.png)
![2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2825956.png)
![[(4-methylphenyl)methoxy]urea](/img/structure/B2825957.png)
![N-(2,5-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2825960.png)



![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2825966.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea](/img/structure/B2825967.png)
![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2825968.png)

